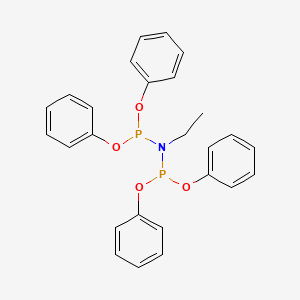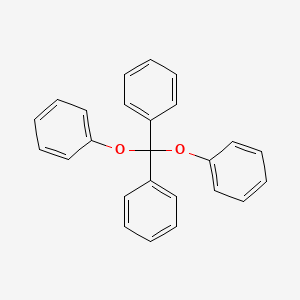
2-Azido-3-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-3-nitrobenzaldehyde is an organic compound characterized by the presence of both azido and nitro functional groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-nitrobenzaldehyde typically involves a multi-step process starting from commercially available benzaldehyde derivatives. One common method includes the nitration of benzaldehyde to form 3-nitrobenzaldehyde, followed by azidation to introduce the azido group. The nitration step is usually carried out using a mixture of nitric and sulfuric acids under controlled temperature conditions . The azidation can be achieved using sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azido-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Cycloaddition: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Reduction: LiAlH4, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN3), DMSO.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products:
Reduction: 2-Amino-3-nitrobenzaldehyde.
Substitution: Various azido-substituted derivatives.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Azido-3-nitrobenzaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azido-3-nitrobenzaldehyde primarily involves its reactivity due to the azido and nitro groups. The azido group can act as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These functional groups enable the compound to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzaldehyde: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
3-Nitrobenzaldehyde: Similar structure but without the azido group, limiting its applications in cycloaddition reactions.
2-Azidobenzaldehyde:
Uniqueness: 2-Azido-3-nitrobenzaldehyde is unique due to the presence of both azido and nitro groups, which confer distinct reactivity patterns and enable a wide range of chemical transformations. This dual functionality makes it particularly valuable in synthetic applications where multiple reaction pathways are desired.
Eigenschaften
CAS-Nummer |
61063-05-6 |
|---|---|
Molekularformel |
C7H4N4O3 |
Molekulargewicht |
192.13 g/mol |
IUPAC-Name |
2-azido-3-nitrobenzaldehyde |
InChI |
InChI=1S/C7H4N4O3/c8-10-9-7-5(4-12)2-1-3-6(7)11(13)14/h1-4H |
InChI-Schlüssel |
WPKXRNWHHXXQSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N=[N+]=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)

![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)

![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)



